N,N-dimethyl-3-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}benzene-1-sulfonamide
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Overview
Description
N,N-dimethyl-3-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a piperazine ring containing a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}benzene-1-sulfonamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Pyrimidine Moiety: The pyrimidine group is introduced via nucleophilic substitution reactions, where a halogenated pyrimidine reacts with the piperazine derivative.
Sulfonamide Formation: The final step involves the reaction of the piperazine-pyrimidine intermediate with a sulfonyl chloride derivative in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}benzene-1-sulfonamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzene ring and the pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and strong bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N,N-dimethyl-3-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}benzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or bind to DNA/RNA, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Shares structural similarities but differs in the substitution pattern on the benzene ring.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide: Another related compound with a piperidine ring instead of a piperazine ring.
Uniqueness
N,N-dimethyl-3-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
Molecular Formula |
C17H23N5O2S |
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Molecular Weight |
361.5 g/mol |
IUPAC Name |
N,N-dimethyl-3-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C17H23N5O2S/c1-20(2)25(23,24)16-6-3-5-15(13-16)14-21-9-11-22(12-10-21)17-18-7-4-8-19-17/h3-8,13H,9-12,14H2,1-2H3 |
InChI Key |
JPOTZUMQDCKXCS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)CN2CCN(CC2)C3=NC=CC=N3 |
Origin of Product |
United States |
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